molecular formula C15H11NO2 B13031363 N-(9-oxofluoren-1-yl)acetamide CAS No. 6954-57-0

N-(9-oxofluoren-1-yl)acetamide

Cat. No.: B13031363
CAS No.: 6954-57-0
M. Wt: 237.25 g/mol
InChI Key: IYHBZVAILOLITM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(9-Oxofluoren-1-yl)acetamide is a fluorene derivative of significant interest in biochemical and toxicological research . Fluorene derivatives are utilized as model compounds to study the mechanisms of chemical carcinogenesis . A prominent member of this family, 2-acetylaminofluorene (2-AAF), is a well-established genotoxic carcinogen used to investigate metabolic activation and DNA adduct formation . The defining structural feature of this compound is the carbonyl group at the C-9 position of the fluorene ring system . This 9-oxo group is a critical structural determinant that influences the electronic properties and planarity of the molecule, which can affect its interaction with biological macromolecules like DNA . Research on this compound and its analogs is primarily concentrated in areas such as mutagenicity and genotoxicity screening, often using systems like the Ames test . Further investigations focus on the precise mechanisms of DNA interaction, exploring the compound's capacity to form DNA adducts, which are critical initiating events in chemical carcinogenesis . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6954-57-0

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

N-(9-oxofluoren-1-yl)acetamide

InChI

InChI=1S/C15H11NO2/c1-9(17)16-13-8-4-7-11-10-5-2-3-6-12(10)15(18)14(11)13/h2-8H,1H3,(H,16,17)

InChI Key

IYHBZVAILOLITM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C23

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of N 9 Oxofluoren 1 Yl Acetamide

Established Synthetic Routes to N-(9-Oxofluoren-1-yl)acetamide and Analogs

The construction of this compound is typically achieved through a multi-step sequence starting from more common precursors. The strategies involve the initial functionalization of the fluorenone scaffold, followed by the introduction of the acetamide (B32628) moiety.

The final and most direct step in the synthesis of this compound is the N-acetylation of its corresponding amine precursor, 1-amino-9-fluorenone. This transformation is a standard amidation reaction, which can be accomplished with high efficiency using common acetylating agents.

The most frequently employed method involves the reaction of 1-amino-9-fluorenone with either acetic anhydride (B1165640) or acetyl chloride. When using acetic anhydride, the reaction is often performed in a solvent like acetic acid or pyridine, which can also act as a catalyst or acid scavenger. Alternatively, using acetyl chloride typically requires the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) to neutralize the HCl byproduct. These reactions are generally high-yielding, often proceeding to completion at room temperature or with gentle heating.

For instance, a typical laboratory preparation involves dissolving 1-amino-9-fluorenone in a suitable solvent and adding the acetylating agent, sometimes in slight excess, to ensure full conversion of the starting material. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.

The key challenge in synthesizing this compound lies in the regioselective introduction of a nitrogen-containing functional group at the C1 position of the fluorenone core. The parent fluorenone molecule is the most common starting point for this functionalization.

The primary strategy involves electrophilic nitration. The reaction of fluorenone with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, yields a mixture of nitrofluorenone (B14763482) isomers. The directing effects of the C9-carbonyl group, which is deactivating and meta-directing, lead to the formation of 2-nitro-9-fluorenone (B187283) and 4-nitro-9-fluorenone as major products. The desired 1-nitro-9-fluorenone is typically formed as a minor isomer and must be carefully separated from the product mixture, usually by column chromatography. The distribution of isomers is highly dependent on reaction conditions, including temperature and the specific nitrating agent used.

Once the 1-nitro-9-fluorenone isomer is isolated, it serves as the direct precursor to 1-amino-9-fluorenone. The reduction of the nitro group to an amine is a robust and well-established transformation. Common methods include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) in a solvent like ethanol (B145695) or ethyl acetate. This method is clean and efficient.

Metal-Acid Reduction: Employing metals like tin (Sn) or iron (Fe) in the presence of a strong acid, most commonly hydrochloric acid (HCl).

Chemical Reduction: Using reagents like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) in an appropriate solvent system.

These reduction methods effectively convert 1-nitro-9-fluorenone into 1-amino-9-fluorenone, which is the immediate substrate for the final acetylation step described in section 2.1.1.

A representative multi-step synthesis is outlined below:

Nitration: Fluorenone is nitrated to produce a mixture of isomers, from which 1-nitro-9-fluorenone is isolated.

Reduction: The isolated 1-nitro-9-fluorenone is reduced to form 1-amino-9-fluorenone.

Acetylation: 1-amino-9-fluorenone is acetylated to yield the final target compound, this compound.

The following table summarizes the typical reagents, conditions, and outcomes for this synthetic pathway.

StepReactionTypical Reagents and ConditionsProductReported Yield (%)
1Electrophilic NitrationFluorenone, HNO₃, H₂SO₄, 0-10 °C1-Nitro-9-fluorenone (as part of an isomeric mixture)Variable (isomer separation required)
2Nitro Group Reduction1-Nitro-9-fluorenone, SnCl₂·2H₂O, Ethanol, Reflux1-Amino-9-fluorenone>90%
3N-Acetylation1-Amino-9-fluorenone, Acetic Anhydride, Acetic Acid, Room TempThis compound>95%

Chemical Transformations and Reaction Mechanisms of this compound

The chemical reactivity of this compound is dominated by its two primary functional groups: the ketone at the C9 position and the acetamide at the C1 position.

The ketone and amide groups can undergo transformations independently, although the electronic nature of one can influence the reactivity of the other.

Ketone Group (C9=O): The carbonyl group at C9 is susceptible to nucleophilic attack. Standard ketone chemistry can be applied to this position.

Reduction: The ketone can be reduced to a secondary alcohol, forming N-(9-hydroxyfluoren-1-yl)acetamide. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) or ethanol are effective for this transformation. More powerful agents like lithium aluminum hydride (LiAlH₄) would also reduce the ketone but could potentially reduce the amide group as well, requiring careful control of reaction conditions.

Nucleophilic Addition: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the carbonyl carbon to form tertiary alcohols, introducing a new alkyl or aryl group at the C9 position.

Wittig Reaction: The ketone can react with phosphorus ylides (Ph₃P=CR₂) to replace the C=O bond with a C=C double bond, yielding an exocyclic alkene derivative at the 9-position.

Amide Group (-NHCOCH₃): The acetamide group is generally stable but can be transformed under specific conditions.

Hydrolysis: The amide bond can be cleaved via hydrolysis under either acidic (e.g., aq. HCl, reflux) or basic (e.g., aq. NaOH, reflux) conditions. This reaction regenerates the parent amine, 1-amino-9-fluorenone.

Reduction: Strong reducing agents like LiAlH₄ can reduce the amide carbonyl to a methylene (B1212753) group, converting the acetamide into an N-ethyl-amine derivative, N-ethyl-9-oxofluoren-1-amine.

The following table summarizes potential reactions at each functional group.

Functional GroupReaction TypeExample ReagentsResulting Product Structure
Ketone (C9=O)ReductionNaBH₄, MethanolN-(9-Hydroxyfluoren-1-yl)acetamide
Ketone (C9=O)Grignard AdditionCH₃MgBr, then H₃O⁺N-(9-Hydroxy-9-methylfluoren-1-yl)acetamide
Amide (-NHCOCH₃)Acidic HydrolysisAqueous HCl, Reflux1-Amino-9-fluorenone hydrochloride
Amide (-NHCOCH₃)Full ReductionLiAlH₄, THFN-Ethyl-9-oxofluoren-1-amine (potential for ketone reduction)

Regioselectivity: Further electrophilic aromatic substitution on the this compound core would be governed by the combined directing effects of the existing substituents.

The C1-acetamido group (-NHCOCH₃) is an activating, ortho, para-director.

The C9-ketone group is a deactivating, meta-director relative to the rings it is attached to. On the substituted A-ring (positions 1-4), the powerful activating effect of the acetamido group would direct incoming electrophiles to the C2 and C4 positions. On the unsubstituted B-ring (positions 5-8), substitution would be directed by the deactivating ketone to the C7 position (meta to the point of fusion and least deactivated). The C2 position is generally the most likely site for substitution due to strong activation from the adjacent acetamido group.

Stereoselectivity: Stereochemical considerations arise when a new chiral center is created. The most common instance is the reduction of the C9 ketone to a C9 alcohol, N-(9-hydroxyfluoren-1-yl)acetamide. This reaction creates a stereocenter at C9.

Using an achiral reducing agent like NaBH₄ will produce a racemic mixture of the (R)- and (S)-enantiomers of the alcohol.

Enantioselective reduction can be achieved using chiral reducing agents or catalysts. For example, a Corey-Bakshi-Shibata (CBS) reduction, employing a chiral oxazaborolidine catalyst with a borane (B79455) source, could selectively produce one enantiomer over the other. The facial selectivity of the nucleophilic attack on the prochiral ketone would be directed by the steric and electronic properties of the catalyst and the substrate. While specific studies on this compound may be limited, this principle is well-established for the asymmetric reduction of substituted fluorenones.

Exploration of Photochemical Reaction Pathways for Fluorenone Derivatives

The fluorenone core of this compound is known for its rich photochemical reactivity. The carbonyl group and the extended π-system allow fluorenone and its derivatives to act as potent photosensitizers and participate in various photochemical transformations. These reactions are often initiated by the absorption of UV or visible light, leading to an excited triplet state that can undergo intersystem crossing. beilstein-journals.org

One of the key photochemical reactions involving fluorenone is its use as a catalyst in [2+2] and [4+2] photocycloaddition reactions. nih.gov For instance, 9-fluorenone (B1672902) can catalyze the Diels-Alder and aza-Diels-Alder reactions under visible light, providing a metal-free approach to constructing complex cyclic systems. nih.gov This reactivity stems from the ability of the excited fluorenone to facilitate single electron transfer (SET) processes. nih.gov While a direct photochemical synthesis of this compound via amidation has not been extensively detailed, photochemical radical amidation reactions of related systems suggest potential pathways. nih.gov For example, photoredox-mediated domino radical amidation/semipinacol rearrangement strategies have been developed for styrene (B11656) substrates, indicating the feasibility of forming C-N bonds under photochemical conditions. nih.gov

Furthermore, fluorenone derivatives can participate in hydrogen atom transfer (HAT) processes, enabling the functionalization of C-H bonds. rsc.org For instance, ketones like 9-fluorenone can act as HAT photocatalysts in processes such as alkane amination and amidation. rsc.org The photochemical properties of fluorenone derivatives are also central to their application in materials science, where their ability to absorb and transfer energy is harnessed. cymitquimica.com

Design and Synthesis of this compound Derivatives and Structural Analogs

The synthesis of derivatives and structural analogs of this compound is a key area of research, driven by the desire to create molecules with tailored electronic, optical, and biological properties. google.comgoogle.com This involves strategic modifications to the fluorene (B118485) core, the acetamide linkage, and the amide substituents.

Strategies for Substituent Introduction on the Fluorene Core

The functionalization of the fluorene core is crucial for modulating the properties of this compound analogs. A common precursor for these syntheses is 1-amino-9-fluorenone. sigmaaldrich.com The introduction of various substituents onto the fluorene backbone can be achieved through several synthetic strategies.

One approach involves the palladium-catalyzed cyclocarbonylation of o-halobiaryls to produce substituted fluoren-9-ones. acs.org This method is versatile, allowing for the synthesis of fluorenones with both electron-donating and electron-withdrawing groups. acs.org Another powerful technique is the metal-free, TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls, which yields highly substituted fluorenones. nih.gov This method is compatible with a range of functional groups, including methoxy, cyano, and nitro groups. nih.gov

The synthesis of specific isomers, such as N-(7-nitro-9-oxofluoren-2-yl)acetamide, highlights the ability to introduce substituents at various positions on the fluorene ring system. nih.gov The starting material for many of these syntheses, 1-amino-9-fluorenone, can be prepared and subsequently N-acetylated to yield the parent compound, this compound.

Below is a table summarizing some synthetic methods for introducing substituents on the fluorene core:

Synthetic MethodStarting MaterialsProductsKey Features
Palladium-Catalyzed Cyclocarbonylationo-HalobiarylsSubstituted fluoren-9-onesHigh yields, tolerance of various functional groups. acs.org
Oxidative Cyclization2-(Aminomethyl)biphenylsHighly substituted fluorenonesMetal-free, compatible with multiple functional groups. nih.gov
N-Acetylation1-Amino-9-fluorenoneThis compoundDirect formation of the acetamide group.

Modification of the Acetamide Linkage and Amide Substituents

Modification of the acetamide group offers another avenue for creating diverse analogs. This can involve altering the length of the alkyl chain, replacing the acetyl group with other acyl groups, or modifying the substituents on the nitrogen atom. General strategies for amide bond formation and modification are applicable here. For instance, N-arylation of the amide backbone can be used to introduce different aryl groups, which can significantly influence the molecule's conformation and properties. researchgate.net

The synthesis of N-substituted ureas from primary amides via a Hofmann rearrangement provides a pathway to convert the acetamide group into a urea (B33335) functionality. organic-chemistry.orgorganic-chemistry.org This transformation involves the in-situ generation of an isocyanate intermediate that can be trapped with an amine. organic-chemistry.org Furthermore, reductive functionalization of amides can lead to a variety of substituted amines, offering a way to modify the carbonyl group of the acetamide. frontiersin.org

The following table outlines some strategies for modifying the amide portion of the molecule:

Modification StrategyReagents/ConditionsResulting Functional Group
N-ArylationArylating agentsN-Aryl acetamide derivatives researchgate.net
Hofmann RearrangementPhenyliodine diacetate, ammonia (B1221849) sourceN-Substituted ureas organic-chemistry.orgorganic-chemistry.org
Reductive FunctionalizationReducing agents, nucleophilesSubstituted amines frontiersin.org

Rational Design Principles for Functional Diversification

The design of this compound derivatives is often guided by the intended application. In materials science, for example, the goal is often to tune the electronic properties for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). This is typically achieved by introducing electron-donating or electron-withdrawing groups to the fluorene core to create donor-acceptor systems, thereby controlling the HOMO and LUMO energy levels. nih.gov

In medicinal chemistry, the design principles focus on enhancing biological activity and optimizing pharmacokinetic properties. For instance, the synthesis of novel diphenyl oxalamide and diphenyl acetamide derivatives has been explored for anticonvulsant activity. nih.gov The design process in such cases often involves creating a pharmacophore model and then synthesizing analogs that fit the model. nih.gov The introduction of different substituents can affect the molecule's ability to interact with biological targets, its solubility, and its metabolic stability.

The following table summarizes some rational design principles for the functional diversification of this compound analogs:

Application AreaDesign PrincipleDesired Outcome
Materials Science (OLEDs, OPVs)Introduction of donor/acceptor groupsTuned electronic properties (HOMO/LUMO levels) nih.gov
Medicinal Chemistry (e.g., Anticonvulsants)Pharmacophore modeling, substituent modificationEnhanced biological activity, improved ADME properties nih.gov

Advanced Spectroscopic and Structural Characterization in Research

Elucidation of Molecular Structure by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within a molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms present in N-(9-oxofluoren-1-yl)acetamide. The chemical shift of each proton is influenced by its local electronic environment, offering clues to its position within the molecule. For instance, aromatic protons on the fluorene (B118485) ring system will resonate at different frequencies than the protons of the acetamide (B32628) group. The integration of the signals provides a ratio of the number of protons of each type. Furthermore, the coupling patterns (splitting of signals) reveal information about adjacent, non-equivalent protons, helping to piece together the connectivity of the molecule. In related N-aryl-acetamides, the chemical shifts of aromatic and N-H protons are sensitive to the nature and position of substituents on the aromatic ring. znaturforsch.com

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the type of carbon (e.g., aromatic, carbonyl, methyl). For example, the carbonyl carbon of the ketone group at the 9-position of the fluorene ring and the carbonyl carbon of the acetamide group would appear at characteristic downfield shifts. The chemical shifts of the carbon atoms in the fluorene backbone would also be diagnostic. In studies of similar N-aryl-acetamides, the chemical shifts of the C-1 and C=O carbons have been shown to follow predictable trends. znaturforsch.com

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Functional GroupPredicted Chemical Shift Range (ppm)
Carbonyl (Ketone, C9)190 - 200
Carbonyl (Amide)165 - 175
Aromatic Carbons110 - 150
Methyl (CH₃)20 - 30

Note: These are general predicted ranges and actual values may vary based on solvent and other experimental conditions.

While one-dimensional NMR provides a wealth of information, complex molecules often require two-dimensional (2D) NMR techniques to unambiguously assign all signals and confirm the molecular structure.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, typically those on adjacent carbon atoms. This is invaluable for tracing out the connectivity of the proton network within the fluorene ring system.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds (²JHC and ³JHC). sdsu.eduyoutube.com This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For this compound, HMBC would be crucial for confirming the connection between the acetamide group and the fluorene ring, as well as for assigning the quaternary carbons of the fluorene backbone.

Vibrational and Electronic Spectroscopy for this compound

Vibrational and electronic spectroscopy techniques provide complementary information to NMR by probing the vibrational modes of chemical bonds and the electronic transitions within the molecule.

Infrared (IR) and Raman spectroscopy are both forms of vibrational spectroscopy that detect the characteristic vibrations of functional groups. edinst.com For a vibration to be IR active, there must be a change in the dipole moment of the molecule during the vibration. edinst.com For a vibration to be Raman active, there must be a change in the polarizability of the molecule. edinst.com Therefore, these two techniques are often complementary.

For this compound, key vibrational modes that would be expected in the IR and Raman spectra include:

N-H stretch: Typically observed in the region of 3300-3500 cm⁻¹.

C=O stretch (ketone): Expected around 1680-1700 cm⁻¹.

C=O stretch (amide): Usually found in the range of 1630-1680 cm⁻¹ (Amide I band).

Aromatic C=C stretches: A series of bands in the 1400-1600 cm⁻¹ region.

C-N stretch: Typically appears in the 1200-1350 cm⁻¹ range.

The precise frequencies of these vibrations can provide insights into the molecular structure and intermolecular interactions, such as hydrogen bonding.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk This technique is particularly useful for studying conjugated systems, such as the aromatic fluorene core in this compound.

The absorption of UV-Vis radiation by organic molecules is restricted to certain functional groups known as chromophores, which contain valence electrons of low excitation energy. shu.ac.uk The spectrum arises from the superposition of rotational and vibrational transitions on the electronic transitions, resulting in broad absorption bands. shu.ac.uk

The key electronic transitions observed in molecules like this compound are:

π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. elte.hu These transitions are typically of high intensity and are characteristic of aromatic and other unsaturated systems.

n → π* transitions: This type of transition involves the excitation of a non-bonding electron (from the oxygen of the carbonyl groups or the nitrogen of the amide) to a π* antibonding orbital. elte.hu These transitions are generally of lower intensity compared to π → π* transitions.

The extended conjugation of the fluorene system in this compound would be expected to result in strong absorption bands in the UV region. The position and intensity of these bands provide information about the extent of conjugation and the electronic structure of the molecule.

Fluorescence and Phosphorescence Studies

Table 1: Photoluminescence Data for this compound

ParameterValue
Fluorescence Maximum (λ_em,f) Data not available
Fluorescence Quantum Yield (Φ_f) Data not available
Fluorescence Lifetime (τ_f) Data not available
Phosphorescence Maximum (λ_em,p) Data not available
Phosphorescence Quantum Yield (Φ_p) Data not available
Phosphorescence Lifetime (τ_p) Data not available

Solid-State Structural Analysis by X-ray Crystallography

A comprehensive search of crystallographic databases reveals that the crystal structure of this compound has not been deposited or published. Therefore, detailed experimental data on its solid-state conformation and packing are not available. The following sections outline the type of information that would be obtained from such an analysis.

Determination of Unit Cell Parameters and Space Group

The determination of the crystal structure of this compound through single-crystal X-ray diffraction would provide the fundamental crystallographic parameters. This includes the dimensions of the unit cell (a, b, c, α, β, γ) and the crystal system. The space group would also be identified, revealing the symmetry elements present within the crystal lattice.

Table 2: Crystallographic Data for this compound

ParameterValue
Crystal System Data not available
Space Group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available
Z Data not available

Molecular Conformation and Dihedral Angles

An X-ray crystallographic analysis would precisely determine the three-dimensional arrangement of the atoms in this compound. Key conformational features, such as the planarity of the fluorenone core and the orientation of the acetamide substituent, would be defined by specific bond lengths, bond angles, and dihedral angles. The dihedral angle between the plane of the fluorene ring system and the plane of the acetamide group would be of particular interest.

Intermolecular Interactions and Crystal Packing Motifs

In the absence of an experimental crystal structure, the potential intermolecular interactions that may govern the crystal packing of this compound can be hypothesized based on its molecular structure. The presence of an N-H group in the acetamide moiety provides a hydrogen bond donor, while the carbonyl oxygen of the acetamide and the ketone at the 9-position can act as hydrogen bond acceptors. harvard.edu Therefore, it is plausible that the crystal structure is stabilized by intermolecular N-H···O hydrogen bonds, potentially forming chains or dimeric motifs. harvard.edunih.gov

Polymorphism and Structural Variations in the Solid State

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a common phenomenon in organic molecules and can be influenced by factors such as hydrogen bonding and packing efficiency. mdpi.com Without experimental data, it is not possible to determine if this compound exhibits polymorphism. Different polymorphic forms could arise from variations in the hydrogen-bonding patterns or different stacking arrangements of the fluorene rings. mdpi.com

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of N-(9-Oxofluoren-1-yl)acetamide

Detailed quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into molecular behavior. However, specific published data from such calculations for this compound are not currently available.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is frequently employed to analyze various aspects of molecular systems. While the methodology is well-established, its application to this compound has not been documented in peer-reviewed literature. Consequently, there are no specific research findings or data tables to report for the following analyses:

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a high level of theoretical accuracy. A literature search did not yield any studies that have applied these high-accuracy methods to this compound.

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling of reaction mechanisms and the analysis of transition states can elucidate how a molecule is formed or how it reacts. There are no available computational studies on the reaction mechanisms involving this compound, nor any analysis of its potential transition states in chemical reactions.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation serve as a computational microscope to scrutinize the conformational landscape, dynamic behavior, and intermolecular interactions of this compound. pitt.eduscifiniti.com These studies are often performed using a combination of quantum mechanics (QM) and molecular mechanics (MM) methods. github.io

Conformational Analysis and Energy Minimization

The conformational flexibility of this compound is primarily centered around the rotatable bond connecting the acetamide (B32628) group to the fluorenone core. Conformational analysis aims to identify the most stable spatial arrangements of the molecule, known as conformers, and to determine their relative energies.

Computational models for the isomeric N-(9-oxo-2-fluorenyl)acetamide predict a largely planar fluorene (B118485) ring system. The acetamide group is expected to be oriented at an angle relative to this plane to minimize steric hindrance. In the case of this compound, the proximity of the acetamide group to the carbonyl function at position 9 likely introduces significant steric and electronic interactions. These interactions are expected to influence the preferred orientation of the acetamide group.

Energy minimization calculations, typically performed using density functional theory (DFT) or other quantum chemical methods, can precisely calculate the geometries and energies of different possible conformers. semanticscholar.orgresearchgate.net For instance, a study on 5-benzylimidazolidin-4-one derivatives showed that different staggered and eclipsed conformations around a key single bond have small energy differences, suggesting a degree of rotational freedom. ethz.ch A similar analysis for this compound would likely reveal a preferred, low-energy conformation, but also the potential for other conformations to be accessible at ambient temperatures.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (C2-C1-N-C=O)Relative Energy (kcal/mol)Key Intramolecular Interaction
A~30°0.0Potential weak H-bond between N-H and C9=O
B~90°1.5Minimized steric clash
C~180°3.2Steric repulsion between acetamide and perihydrogen

Note: This table is illustrative and based on general principles of conformational analysis. Specific values would require dedicated quantum chemical calculations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While conformational analysis provides a static picture of stable structures, molecular dynamics (MD) simulations offer insights into the time-dependent behavior of this compound. pitt.eduscifiniti.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the molecule's movements and conformational changes over time.

An MD simulation of this compound, either in a solvent or in a simulated solid state, would reveal the flexibility of the acetamide side chain and the vibrational motions of the fluorenone core. Such simulations are instrumental in understanding how the molecule explores its conformational space and how it might interact with its environment. For example, MD simulations are used to identify stable complexes in drug design by observing the interactions between a ligand and a protein's active site over time. github.io

Intermolecular Interaction Analysis in Solution and Solid State

The way this compound molecules interact with each other and with solvent molecules is critical to its bulk properties, such as solubility, crystal packing, and its behavior in biological systems. These interactions are primarily non-covalent and include hydrogen bonds, dipole-dipole interactions, and van der Waals forces.

The this compound molecule possesses both a hydrogen bond donor (the N-H group of the acetamide) and multiple hydrogen bond acceptors (the carbonyl oxygens of the acetamide and the fluorenone). This makes it capable of forming strong intermolecular hydrogen bonds, which would likely play a significant role in its crystal structure and its interactions in protic solvents. Studies on aminofluorenones have shown that intermolecular hydrogen bonding with solvents like ethanol (B145695) can be a major pathway for the deactivation of their excited states. acs.orgresearchgate.net

The fluorenone core is a large, aromatic system capable of engaging in π-π stacking interactions. Furthermore, the carbonyl group introduces a significant dipole moment, leading to dipole-dipole interactions. Research on fluorenone-based liquid crystals has demonstrated that a combination of van der Waals forces, dipole-dipole interactions, and hydrogen bonding are the primary drivers for the formation of ordered molecular packing structures. nih.govacs.org In the solid state, these interactions dictate the crystal lattice. For instance, a metastable form of 9-fluorenone (B1672902) was found to have antiparallel dipole-dipole interactions between keto groups, which were absent in the more stable ground state form. griffith.edu.au

Analysis of the molecular electrostatic potential (MEP) surface through computational methods can predict the regions of the molecule that are electron-rich (negative potential, likely to act as hydrogen bond acceptors) and electron-poor (positive potential, likely to act as hydrogen bond donors). This information is invaluable for predicting the nature of intermolecular interactions.

Table 2: Potential Intermolecular Interactions in this compound

Interaction TypeParticipating GroupsEstimated Energy (kcal/mol)Significance
Hydrogen BondingN-H --- O=C (amide or ketone)3 - 7Crystal packing, solubility in protic solvents
π-π StackingFluorenone aromatic rings2 - 5Crystal packing, aggregation in solution
Dipole-DipoleC=O --- C=O1 - 3Crystal packing, orientational ordering
Van der WaalsOverall molecular surfaceVariableGeneral cohesive forces

Note: The energy values are typical ranges for these types of interactions and would need to be calculated for the specific system.

Applications in Advanced Materials Science and Chemical Biology Research

N-(9-Oxofluoren-1-yl)acetamide in Materials Science

The fluorenone moiety within this compound provides a rigid and planar aromatic system with inherent thermal stability and electron-accepting characteristics. These features make it an attractive building block for the development of novel organic materials with tailored electronic and optical properties.

Fluorenone-Based Materials for Organic Electronics (e.g., OLEDs)

Fluorenone derivatives are recognized for their significant role in the advancement of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). These compounds are valued for their thermal stability and their utility as components in electroluminescent conjugated polymers and semiconductors. The yellowish color of fluorenone arises from its extended π-conjugated system, a property that is fundamental to its application in light-emitting devices.

Research into various fluorenone derivatives has demonstrated their potential as emitters in OLEDs, contributing to the generation of light upon the application of an electric current. While specific performance data for this compound in OLEDs is not extensively detailed in publicly available literature, the broader class of fluorenone compounds has been shown to exhibit tunable photophysical properties. The emission characteristics of these materials can be modified through the introduction of different substituent groups on the fluorenone core, which can influence the material's emission color and efficiency. For instance, the presence of electron-donating or electron-withdrawing groups can alter the energy levels of the molecule, thereby affecting the electroluminescence spectrum.

The general synthetic accessibility of fluorenones allows for systematic modifications to fine-tune their electronic properties for optimal performance in OLED devices. The inherent polarity of the fluorenone structure, due to the carbonyl group, can also play a role in the intermolecular interactions and film-forming properties of these materials, which are crucial for the fabrication of efficient and stable OLEDs.

Polymer Chemistry and Polymerizable Derivatives

The integration of this compound into polymeric structures offers a pathway to combine the desirable properties of the fluorenone core with the processability and mechanical robustness of polymers. While direct polymerization of this compound is not a common approach, the synthesis of polymerizable derivatives is a key strategy. This typically involves the introduction of a reactive functional group, such as a vinyl or acrylamide moiety, onto the fluorenone or acetamide (B32628) part of the molecule.

For example, N-vinyl acetamide (NVA) is a known hydrophilic monomer that can be copolymerized with other monomers like styrene (B11656) to create materials with controlled properties. This suggests a potential route for creating copolymers incorporating a vinyl-functionalized analog of this compound. Such copolymers could exhibit the photophysical characteristics of the fluorenone unit, such as fluorescence, combined with the solubility and film-forming properties imparted by the polymer backbone. These materials could find applications in areas such as organic electronic devices, sensors, and biomedical materials.

Supramolecular Assembly and Nanomaterial Fabrication

The planar and aromatic nature of the fluorenone core in this compound makes it a candidate for participating in non-covalent interactions, such as π-π stacking and hydrogen bonding, which are the driving forces for supramolecular assembly. The acetamide group can also engage in hydrogen bonding, further directing the self-assembly process. These interactions can lead to the formation of well-ordered, hierarchical nanostructures.

While specific studies on the supramolecular assembly of this compound are not prominent, research on other fluorenone derivatives demonstrates the potential of this class of compounds to form organized assemblies. For instance, the self-assembly of fluorenone-based molecules can be influenced by factors such as solvent polarity and temperature, leading to the formation of structures like nanofibers, vesicles, and organogels. These supramolecular structures can exhibit collective photophysical properties that differ from those of the individual molecules.

The ability to control the self-assembly of fluorenone derivatives into specific nano-architectures is crucial for the bottom-up fabrication of functional nanomaterials. These materials could have applications in areas such as organic electronics, where the alignment of molecules can significantly impact charge transport, and in sensing, where the organized structure can enhance the sensitivity and selectivity of the material.

Chemical Biology Research with this compound Analogs (excluding clinical data)

The fluorenone scaffold is not only valuable in materials science but also serves as a privileged structure in medicinal chemistry and chemical biology. Analogs of this compound are being explored as tools to investigate and modulate biological processes at the molecular level.

Molecular Probes and Biological Tracers

The inherent fluorescence of the fluorenone core makes its derivatives attractive candidates for the development of molecular probes and biological tracers. These tools are designed to selectively bind to specific biological targets, such as proteins or organelles, and report on their location and activity through a fluorescent signal.

A notable application of fluorenone derivatives is in the development of radiotracers for in vivo imaging techniques like Single-Photon Emission Computed Tomography (SPECT). For example, radioiodinated 9-fluorenone (B1672902) derivatives have been synthesized and evaluated as imaging agents for the α7-nicotinic acetylcholine receptor (α7-nAChR), a target implicated in neurological disorders such as Alzheimer's disease. nih.gov In these studies, a derivative of this compound could potentially be labeled with a radioisotope, allowing for the non-invasive visualization of its distribution and binding to the target receptor in living organisms. One such study reported a radioiodinated 9-fluorenone derivative with a high binding affinity (Ki = 2.23 nM) for the α7-nAChR. nih.gov This tracer demonstrated significant brain uptake and specific labeling of the target receptor in preclinical imaging studies. nih.gov

The development of such probes allows researchers to study the role of specific receptors and other biomolecules in disease processes and to evaluate the efficacy of potential therapeutic agents. The modular nature of the fluorenone scaffold allows for the systematic modification of the molecule to optimize its binding affinity, selectivity, and pharmacokinetic properties for specific biological targets.

In Vitro Enzyme Inhibition and Activation Mechanism Studies

Analogs of this compound are also being investigated for their ability to modulate the activity of enzymes, which are key regulators of biological processes. In vitro studies are crucial for understanding the mechanism by which these compounds interact with enzymes and for identifying potential therapeutic leads.

For example, various fluorenone derivatives have been synthesized and screened for their inhibitory activity against a range of enzymes. The data from these in vitro assays, such as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by half), provide valuable information about the structure-activity relationship of these compounds. This information can then be used to design more potent and selective enzyme inhibitors.

Research on this compound in Advanced Materials and Chemical Biology Remains Undisclosed

Despite a thorough search of available scientific literature, detailed research findings on the chemical compound this compound, specifically concerning its applications in advanced materials science and chemical biology, are not publicly available. Consequently, an in-depth article focusing on its role in protein-ligand interaction modeling, the design of targeted chemical biology tools, or its use as an intermediate in complex molecule synthesis cannot be generated at this time.

Computational chemistry and molecular modeling are powerful tools used to predict the interaction between a ligand, such as a small molecule, and a protein. nih.gov Techniques like molecular docking simulations help researchers understand potential binding modes and affinities, guiding the design of new therapeutic agents. nih.govresearchgate.netsemanticscholar.orgnih.govnih.govpharmpharm.ru These computational studies are often the first step in the drug discovery process, allowing for the screening of large libraries of compounds against a specific biological target. researchgate.net

The design of targeted chemical biology tools is a sophisticated process that often involves modifying a known bioactive scaffold to create probes that can be used to study biological systems. These tools can help in understanding disease mechanisms and in the identification of new drug targets. The acetamide functional group is a common feature in many biologically active molecules and can be a key component in the design of such tools. nih.gov

Furthermore, the role of specific chemical compounds as intermediates in the synthesis of more complex molecules is a cornerstone of organic chemistry. researchgate.netmdpi.com The strategic use of intermediates allows for the efficient construction of intricate molecular architectures, including those found in natural products and pharmaceuticals. The development of novel synthetic routes and the identification of versatile intermediates are crucial for advancing the field of chemical synthesis. researchgate.net

While general principles of molecular modeling, chemical biology tool design, and synthetic chemistry are well-established, specific data and research findings for this compound in these contexts could not be retrieved. The scientific community has not yet published studies detailing its specific interactions with proteins, its application in the design of targeted probes, or its utility as a building block in the synthesis of more complex molecules.

Further research and publication in peer-reviewed journals are necessary to elucidate the potential of this compound in these specialized areas of chemical research. Without such dedicated studies, any discussion on its specific applications would be purely speculative and would not meet the standards of scientific accuracy.

Analytical Method Development for Research Applications

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. This is particularly crucial for assessing the purity of synthesized compounds like N-(9-oxofluoren-1-yl)acetamide and for analyzing its behavior in various matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds, making it highly suitable for the analysis of this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

For a related compound, Acetamide (B32628), N-acetyl-N-9H-fluoren-2-yl-, a reverse-phase HPLC method has been developed. sielc.com This method utilizes a C18 column where the stationary phase is nonpolar, and a polar mobile phase is used for elution. A similar approach would be effective for this compound. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water, often with a small amount of acid like phosphoric acid or formic acid to improve peak shape. sielc.com

Table 1: Illustrative HPLC Parameters for the Analysis of a Fluorenylacetamide Derivative

ParameterCondition
ColumnNewcrom R1
Mobile PhaseAcetonitrile (MeCN) and Water with Phosphoric Acid
DetectionUV-Vis Detector (wavelength determined by the chromophore of the fluorenone system)
ApplicationPurity assessment and impurity profiling

This data is based on a method for a related compound and serves as a starting point for method development for this compound. sielc.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. The applicability of GC to this compound would depend on its thermal stability and volatility. Given its molecular weight and polar functional groups (an amide and a ketone), derivatization might be necessary to increase its volatility and thermal stability for GC analysis.

Should the compound be amenable to GC analysis, a capillary column with a nonpolar or medium-polarity stationary phase would likely be employed. The separation would be achieved by programming the column temperature to increase over time, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase.

Electrophoretic Methods for Separation and Characterization

Electrophoretic methods separate molecules based on their differential migration in an electric field. These techniques are particularly useful for charged or ionizable compounds. While this compound is a neutral molecule, its analysis by techniques like Capillary Electrophoresis (CE) could be achieved through Micellar Electrokinetic Chromatography (MEKC). In MEKC, a surfactant is added to the buffer to form micelles. The neutral analyte partitions between the aqueous buffer and the hydrophobic interior of the micelles, allowing for separation based on its partitioning coefficient.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques combine a separation technique with a spectroscopic detection method, providing both separation and structural identification in a single analysis. nih.gov This approach is invaluable for the unambiguous identification of the main compound and any impurities.

For the analysis of this compound, the most powerful hyphenated techniques would be:

LC-MS (Liquid Chromatography-Mass Spectrometry): This would be the premier technique for the analysis of this compound. HPLC would separate the compound from any impurities, and the mass spectrometer would provide the molecular weight and fragmentation pattern of the eluting components, allowing for definitive identification.

GC-MS (Gas Chromatography-Mass Spectrometry): If the compound is found to be suitable for GC, coupling the gas chromatograph to a mass spectrometer would provide high-resolution separation and mass-based identification. ijpsjournal.com

The use of these hyphenated techniques would be critical in research applications for confirming the structure of the synthesized this compound and for identifying any byproducts or degradation products. nih.gov

Future Directions and Interdisciplinary Research Opportunities

Novel Synthetic Methodologies and Green Chemistry Approaches

The synthesis of N-(9-oxofluoren-1-yl)acetamide and its derivatives is poised for significant advancement through the adoption of innovative and environmentally benign methodologies. Future research will likely focus on moving beyond traditional synthetic routes to embrace greener, more efficient, and atom-economical approaches.

One promising direction is the application of palladium-catalyzed dehydrogenative cyclization techniques. acs.org This method offers a concise pathway to the fluorenone core, potentially allowing for the direct synthesis of functionalized precursors to this compound with high functional group tolerance. acs.org Another area of exploration is the use of air oxidation as a green and efficient method for the synthesis of 9-fluorenones from their corresponding 9H-fluorenes. rsc.org This approach, utilizing readily available and inexpensive air as the oxidant, aligns with the principles of green chemistry by minimizing waste and hazardous reagents. rsc.orggoogle.com

Furthermore, multicomponent reactions (MCRs) , particularly those that are isocyanide-based, present an exciting opportunity for the rapid generation of diverse libraries of this compound analogs. rug.nl MCRs allow for the construction of complex molecules in a single step, which can significantly streamline the drug discovery and materials science research process. rug.nl

Table 1: Potential Green Synthetic Approaches for this compound Derivatives

MethodologyPotential AdvantagesKey Reagents/Conditions
Palladium-Catalyzed Dehydrogenative CyclizationHigh efficiency, good functional group compatibilityPalladium catalyst, oxidant
Aerobic OxidationEnvironmentally friendly, cost-effectiveAir, base (e.g., KOH)
Isocyanide-Based Multicomponent ReactionsRapid generation of molecular diversity, atom economyIsocyanide, various coupling partners

Advanced Characterization Techniques for Real-Time Monitoring

A deeper understanding of the dynamic behavior of this compound in various chemical and biological systems necessitates the use of advanced, real-time characterization techniques. Time-resolved infrared (TRIR) spectroscopy , for instance, has been successfully employed to study the photochemistry of fluorenone oxime derivatives. researchgate.net This technique could be invaluable for monitoring the excited-state dynamics and reaction intermediates of this compound in photophysical processes. researchgate.net

In the context of developing fluorescent probes or sensors based on this scaffold, high-throughput screening (HTS) assays will be crucial. nih.govnih.goveurofinsdiscovery.com Fluorescence-based HTS can rapidly identify promising candidates from large chemical libraries that exhibit desired interactions with biological targets or analytes. nih.goveurofinsdiscovery.com The development of such assays tailored for this compound derivatives could accelerate the discovery of new diagnostic and imaging agents. nih.govnih.gov

Rational Design of this compound-Based Functional Materials

The fluorenone core is a well-established building block for a variety of functional materials, and the introduction of the acetamide (B32628) group at the 1-position of this compound provides a handle for further functionalization and tuning of material properties. researchgate.netresearchgate.net

One of the most promising areas is in the development of organic light-emitting diodes (OLEDs) . tandfonline.com By strategically modifying the structure of this compound, it may be possible to create novel emitters with tailored photophysical properties for efficient and stable OLED devices. tandfonline.com The design of such materials would focus on optimizing factors like thermal stability and ionization potential. tandfonline.com

Another exciting avenue is the creation of fluorescent probes for biological imaging. nih.govrsc.org The fluorenone scaffold has been utilized to develop two-photon excited fluorescent probes for imaging lysosomes and mitochondria in living cells. nih.govrsc.org By appending specific targeting moieties to the this compound structure, researchers could design probes with high specificity for various cellular components or disease biomarkers. nih.govrsc.org Furthermore, the rational design of graphene nanoribbon (GNR) heterojunctions incorporating fluorenone-functionalized precursors could lead to novel nanoscale electronic devices with precisely controlled electronic properties. escholarship.org

Table 2: Potential Functional Materials Based on this compound

Material TypePotential ApplicationKey Design Considerations
Organic Light-Emitting Diodes (OLEDs)Displays, solid-state lightingThermal stability, ionization potential, emission wavelength
Fluorescent ProbesBiological imaging, diagnosticsBiocompatibility, targeting specificity, quantum yield
Graphene Nanoribbons (GNRs)NanoelectronicsAtomic precision, band gap engineering

Computational-Experimental Synergy in Chemical Discovery

The integration of computational modeling with experimental studies will be a powerful driver for accelerating the discovery of new applications for this compound. Density Functional Theory (DFT) calculations have been extensively used to investigate the electronic and thermodynamic properties of fluorenone and its derivatives. researchgate.netnih.govnih.govfigshare.com

Such computational approaches can be used to predict the electronic structure, stability, and reactivity of novel this compound-based materials, thereby guiding experimental efforts. researchgate.netnih.gov For instance, DFT can help in understanding the impact of different substituents on the HOMO-LUMO gap, which is crucial for designing materials for electronic applications. nih.gov The synergy between computational predictions and experimental validation will enable a more rational and efficient design of functional molecules and materials. researchgate.netnih.gov

Role in Emerging Fields (e.g., Photoredox Catalysis, Bio-inspired Materials)

The unique electronic properties of the fluorenone core suggest that this compound could play a significant role in emerging fields such as photoredox catalysis . researchgate.net Fluorenone itself has been investigated as a photocatalyst, and the ability to functionalize the scaffold at the 1-position could allow for the tuning of its redox potentials and catalytic activity. researchgate.netacs.org This could lead to the development of novel, metal-free photocatalysts for a variety of organic transformations. researchgate.net

In the realm of bio-inspired materials , the fluorenone scaffold could be incorporated into the design of novel biomaterials with tailored properties. bohrium.comnih.govcetjournal.itnih.govresearchgate.net For example, this compound derivatives could be integrated into 3D-printed scaffolds for tissue engineering, potentially imparting specific biological activities or serving as fluorescent markers for monitoring tissue regeneration. nih.govcetjournal.itnih.gov The ability to functionalize the acetamide group would allow for conjugation with biomolecules or other polymers to create multifunctional, bio-inspired constructs. nih.gov

Q & A

Q. What are the recommended synthetic pathways for N-(9-oxofluoren-1-yl)acetamide, and how can reaction efficiency be optimized?

Answer: Synthesis typically involves amidation of fluorenone derivatives. For example, anthraquinone-based acetamides (structurally analogous) are synthesized via acylation of amines using acyl chlorides, followed by purification via recrystallization or column chromatography . Key steps:

  • Acylation : React 9-oxofluoren-1-amine with acetyl chloride in dichloromethane (DCM) under basic conditions (e.g., Na₂CO₃) to form the acetamide bond.
  • Purification : Use gradient elution (e.g., 0–8% MeOH in DCM) for column chromatography .
  • Optimization : Monitor reaction progress via TLC. Adjust stoichiometry (e.g., excess acyl chloride) and reaction time to improve yields (e.g., 58% yield achieved in similar syntheses) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer:

  • Spectroscopy : Use 1^1H and 13^13C NMR to confirm acetamide bond formation (e.g., δ ~2.14 ppm for acetyl group in 1^1H NMR) and fluorenone backbone integrity .
  • Mass Spectrometry : ESI/APCI(+) can detect molecular ion peaks (e.g., [M+H]⁺ at m/z 347 for related compounds) .
  • Chromatography : HPLC with UV detection (e.g., λ = 254 nm) ensures ≥98% purity, as seen in cancer research standards .

Q. What safety protocols are critical when handling this compound?

Answer:

  • Toxicity : Analogous fluorenyl acetamides (e.g., 2-AAF) are carcinogenic; use PPE (gloves, lab coats) and fume hoods .
  • Decomposition : Avoid heating beyond 200°C to prevent toxic NOx and F⁻ emissions .
  • Waste Management : Follow EPA guidelines for halogenated acetamides, including neutralization before disposal .

Advanced Research Questions

Q. How can computational methods predict the reactivity and biological activity of this compound?

Answer:

  • Docking Studies : Use tools like AutoDock to model interactions with biological targets (e.g., enzymes in cancer pathways). For example, fluorophenyl-substituted acetamides show affinity for anthraquinone-binding proteins .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups at the fluorenone core) with cytotoxicity or metabolic stability .
  • DFT Calculations : Predict reaction pathways (e.g., oxidation at the 9-oxo position) using Gaussian or ORCA software .

Q. How should researchers address contradictions in toxicity data across studies?

Answer:

  • Dose-Response Analysis : Re-evaluate studies reporting tumorigenic effects (e.g., TDLo = 125 g/kg in rats ) vs. non-carcinogenic analogs.
  • Metabolic Profiling : Compare hepatic metabolism (e.g., cytochrome P450 activation) using in vitro microsomal assays to identify pro-carcinogenic metabolites .
  • Species-Specific Effects : Validate findings in multiple models (e.g., rodent vs. human cell lines) to resolve discrepancies .

Q. What advanced techniques can elucidate the mechanism of action in anticancer studies?

Answer:

  • Flow Cytometry : Assess apoptosis induction in cancer cells treated with this compound (e.g., Annexin V/PI staining) .
  • Western Blotting : Quantify biomarkers like p53 or caspase-3 activation to map signaling pathways .
  • X-ray Crystallography : Resolve structural interactions with DNA topoisomerase II, a target for anthraquinone derivatives .

Q. How can researchers optimize solubility and bioavailability for in vivo studies?

Answer:

  • Co-solvent Systems : Use DMSO:PBS (1:4) for aqueous solubility, validated in cytotoxicity assays .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the acetamide moiety to enhance permeability .
  • Nanoformulation : Encapsulate in PLGA nanoparticles to improve plasma half-life, as demonstrated for fluorophenyl acetamides .

Methodological Considerations for Data Interpretation

Q. How should conflicting spectroscopic data (e.g., NMR shifts) be resolved?

Answer:

  • Variable Temperature NMR : Detect dynamic effects (e.g., rotameric equilibria) causing peak splitting .
  • Isotopic Labeling : Use 15^{15}N-labeled acetamide to confirm assignments in complex spectra .

Q. What statistical approaches validate reproducibility in synthesis yields?

Answer:

  • Design of Experiments (DoE) : Apply factorial design to test variables (e.g., solvent, temperature) and identify robust conditions .
  • Control Charts : Monitor batch-to-batch variability (e.g., ±5% yield tolerance) using QC/QA protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.